molecular formula C19H26NO6- B12358279 1,2(1H)-Isoquinolinedicarboxylic acid, 6,7-diethoxy-3,4-dihydro-, 2-(1,1-dimethylethyl) ester

1,2(1H)-Isoquinolinedicarboxylic acid, 6,7-diethoxy-3,4-dihydro-, 2-(1,1-dimethylethyl) ester

Cat. No.: B12358279
M. Wt: 364.4 g/mol
InChI Key: SAPMPDOZKGZFPT-UHFFFAOYSA-M
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Description

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester is a chemical compound with the molecular formula C17H23NO6 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester typically involves multiple steps. One common method includes the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 reacts with 2-alkylcyanoacetamides to form the desired isoquinoline derivative . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives with altered functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester: A similar compound with methoxy groups instead of ethoxy groups.

    6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with a different degree of saturation in the isoquinoline ring.

Uniqueness

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester is unique due to its specific ethoxy substituents and the tert-butyl ester group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives.

Properties

Molecular Formula

C19H26NO6-

Molecular Weight

364.4 g/mol

IUPAC Name

6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C19H27NO6/c1-6-24-14-10-12-8-9-20(18(23)26-19(3,4)5)16(17(21)22)13(12)11-15(14)25-7-2/h10-11,16H,6-9H2,1-5H3,(H,21,22)/p-1

InChI Key

SAPMPDOZKGZFPT-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C2C(N(CCC2=C1)C(=O)OC(C)(C)C)C(=O)[O-])OCC

Origin of Product

United States

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